Antiproliferative agent-39
Description
Significance of Antiproliferative Agents in Contemporary Biomedical Research
Antiproliferative agents are compounds that inhibit or prevent the growth and division of cells. In the context of biomedical research, particularly in oncology, these agents are of paramount importance. researchgate.net Uncontrolled cell proliferation is a hallmark of cancer, and the ability to selectively target and halt the growth of malignant cells forms the basis of many chemotherapeutic strategies. researchgate.netnih.gov The investigation into novel antiproliferative agents is driven by the need to overcome challenges associated with existing cancer treatments, such as drug resistance and adverse side effects. nih.gov By exploring new chemical entities, researchers aim to identify compounds with improved efficacy, better selectivity for cancer cells, and novel mechanisms of action. nih.gov
Rationale for Investigating Antiproliferative Agent-39 within Preclinical Oncology
The rationale for investigating new compounds like this compound in preclinical oncology is multifaceted. Preclinical studies, which involve in vitro (laboratory) and in vivo (animal) testing, are a critical step in the drug discovery pipeline. biomolther.org These studies help to identify promising candidates for further development by providing initial data on a compound's biological activity and mechanism of action. biomolther.org The discovery of agents with novel chemical structures or unique inhibitory profiles can pave the way for new therapeutic approaches, potentially addressing unmet needs in cancer treatment. mdpi.com this compound, as a distinct chemical entity, represents an opportunity to explore a new avenue in the quest for more effective and targeted cancer therapies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-5-yl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C22H22N4O3/c1-22(2,3)11-17(27)23-12-8-9-16-14(10-12)18(21(28)25-16)20-19(26-29)13-6-4-5-7-15(13)24-20/h4-10,24-25,28H,11H2,1-3H3,(H,23,27) |
InChI Key |
LROQXUQPXGXPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O |
Origin of Product |
United States |
Unveiling Antiproliferative Agent 39
Antiproliferative agent-39, also identified as Compound 12 in scientific literature, is a novel derivative of indirubin (B1684374). medchemexpress.comnih.gov Indirubin itself is a natural compound that has been recognized for its biological activities, including the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govresearchgate.net The structural modification of the indirubin core to create this compound was part of a research effort to develop more potent and selective antiproliferative agents. nih.gov
Elucidation of Molecular Mechanisms of Action for Antiproliferative Agent 39
Cellular Mechanisms Induced by Antiproliferative Agent-39
This compound, also known as TH-39, is a cinnamide-2-aminothiazole compound that has demonstrated significant anti-proliferative activity in various cancer cell lines. researchgate.net Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death and the regulation of the cell cycle. researchgate.netnih.gov
This compound is a potent inducer of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. researchgate.netnih.gov Research has shown that in K562 chronic myeloid leukemia cells, TH-39 induces apoptosis through the ROS-mitochondrial apoptotic pathway. researchgate.netnih.gov This is characterized by an increase in reactive oxygen species (ROS) accumulation and a decrease in the mitochondrial membrane potential. researchgate.netnih.gov
The apoptotic process initiated by TH-39 involves the activation of key executioner proteins. Specifically, it leads to the activation of caspase-3, a critical enzyme in the apoptotic cascade. researchgate.netnih.gov Furthermore, TH-39 modulates the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. It causes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis.
| Molecular Event | Effect of this compound | Cell Line | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) Accumulation | Increase | K562 | researchgate.netnih.gov |
| Mitochondrial Membrane Potential | Decrease | K562 | researchgate.netnih.gov |
| Caspase-3 Activation | Increase | K562 | researchgate.netnih.gov |
| Bcl-2 Expression | Downregulation | K562 | researchgate.netnih.gov |
| Bax Expression | Upregulation | K562 | researchgate.netnih.gov |
Current research on this compound has primarily focused on its role in apoptosis and cell cycle regulation. While autophagy is a critical process in cancer cell survival and death, and is often modulated by anticancer agents, specific studies detailing the direct modulation of autophagy by this compound are not yet prevalent in the available scientific literature. dovepress.commdpi.com
Necroptosis and ferroptosis are alternative forms of programmed cell death that have gained increasing attention in cancer research. nih.govnih.govmdpi.com Necroptosis is a regulated form of necrosis, while ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. nih.govnih.govmdpi.com At present, there is a lack of specific research investigating the direct involvement of this compound in inducing necroptosis or ferroptosis.
A significant aspect of the antiproliferative activity of TH-39 is its ability to regulate the cell cycle, a tightly controlled process that governs cell division. researchgate.netnih.gov
Studies have demonstrated that this compound induces cell cycle arrest, effectively halting the proliferation of cancer cells. researchgate.netnih.gov In K562 cells, treatment with TH-39 leads to arrest in the G0/G1 phase of the cell cycle. researchgate.netnih.gov This G0/G1 phase arrest is associated with the downregulation of the activity of key protein complexes that drive the cell cycle forward. Specifically, TH-39 leads to a decrease in the activity of the CDK2-cyclin E and CDK4/6-cyclin D complexes. researchgate.netnih.gov These complexes are crucial for the progression of cells from the G1 phase to the S phase, where DNA replication occurs. By inhibiting these complexes, TH-39 prevents cancer cells from entering the DNA synthesis phase, thereby inhibiting their proliferation.
| Parameter | Effect of this compound | Cell Line | Reference |
|---|---|---|---|
| Cell Cycle Arrest Phase | G0/G1 | K562 | researchgate.netnih.gov |
| CDK2-cyclin E Complex Activity | Downregulation | K562 | researchgate.netnih.gov |
| CDK4/6-cyclin D Complex Activity | Downregulation | K562 | researchgate.netnih.gov |
Cell Cycle Regulation by this compound
Cyclin-Dependent Kinase (CDK) Modulation by this compound
The cell cycle is a fundamental process orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits. aacrjournals.orgcsic.es Dysregulation of this process is a hallmark of cancer, making CDKs attractive targets for anticancer therapies. csic.es Antiproliferative agents often exert their effects by modulating the activity of these crucial kinases. spandidos-publications.com For instance, the purine (B94841) analogue roscovitine (B1683857) demonstrates antiproliferative effects by selectively inhibiting CDK2/cyclin A, CDK2/cyclin E, and CDK5. spandidos-publications.com Similarly, the specific inhibition of CDK4 and CDK6 by agents like PD 0332991 can lead to G1 cell cycle arrest and tumor regression. aacrjournals.org While the precise interactions of this compound with specific CDK/cyclin complexes are still under detailed investigation, its classification as an antiproliferative agent suggests a likely role in modulating CDK activity, thereby arresting cell cycle progression and inhibiting tumor cell growth. aacrjournals.orgspandidos-publications.com
Identification of Specific Molecular Targets of this compound
Identifying the precise molecular targets of a compound is crucial for understanding its mechanism of action and for the development of more selective and effective therapies. rpsg.org.uk This process involves a combination of biochemical, genetic, and computational approaches to pinpoint the direct binding partners of the agent within the cell.
Protein Target Identification and Validation for this compound
The identification of protein targets is a key step in characterizing any new antiproliferative compound. mdpi.com This can be achieved through various experimental and computational methods, including affinity chromatography, mass spectrometry-based proteomics, and in silico target prediction analyses. mdpi.commdpi.com
Enzyme Inhibition (e.g., Kinases, Topoisomerases, Proteasomes)
Many antiproliferative agents function by inhibiting enzymes that are critical for cancer cell survival and proliferation. plos.orgacs.org
Kinases: These enzymes play a central role in signal transduction pathways that control cell growth, differentiation, and survival. researchgate.net Dual inhibitors that target multiple kinases, such as EGFR and VEGFR-2, have shown significant antiproliferative activity. tandfonline.com The ability of a compound to inhibit a range of kinases is a common mechanism for its anticancer effects. researchgate.net
Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. mdpi.comsci-hub.se Inhibition of topoisomerase I and/or II can lead to DNA damage and apoptosis. mdpi.comsci-hub.se Some compounds act as dual inhibitors of both topoisomerase I and II, offering a broader spectrum of antitumor activity. sci-hub.se
Proteasomes: The proteasome is a cellular machinery responsible for degrading proteins, including those that regulate the cell cycle and apoptosis. acs.org Inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins and cell death. acs.orgspandidos-publications.com The synergistic effect of combining proteasome inhibitors with other agents, such as HDAC inhibitors, has been shown to enhance antiproliferative effects. spandidos-publications.com
The following table summarizes the inhibitory activities of various antiproliferative compounds on different enzymes, providing a reference for the potential mechanisms of this compound.
| Compound/Agent | Enzyme Target(s) | Observed Effect |
| Roscovitine | CDK2/cyclin A, CDK2/cyclin E, CDK5 | Inhibition, leading to apoptosis. spandidos-publications.com |
| PD 0332991 | CDK4, CDK6 | Specific inhibition, causing G1 arrest. aacrjournals.org |
| Dovitinib | Multi-kinases, Topoisomerase I & II | Dual inhibition. researchgate.net |
| Acridine Derivatives | Topoisomerase IIα | Inhibition of DNA relaxation. mdpi.com |
| MG132 | Proteasome | Inhibition, leading to increased half-life of topo IIα–DNA complex. acs.org |
Receptor Interaction Profiling for this compound
Antiproliferative agents can also exert their effects by interacting with cellular receptors. plos.org For example, the G-protein-coupled estrogen receptor (GPER) has been identified as a target for some antiproliferative peptides, leading to apoptosis in breast cancer cells. nih.gov Molecular docking studies can predict the binding affinity of a compound to various receptor targets, such as β-catenin, MDM2-p53, and KRAS, which are implicated in colorectal cancer. plos.org A comprehensive receptor interaction profile for this compound would elucidate its potential to interfere with signaling pathways initiated at the cell surface or within the nucleus.
Gene Expression and Proteomic Alterations Induced by this compound
Treatment with an antiproliferative agent can lead to significant changes in the gene expression and proteomic landscape of cancer cells. nih.govelsevier.es Analyzing these alterations provides insights into the cellular pathways affected by the compound.
Gene expression analysis using techniques like quantitative real-time PCR (qRT-PCR) can reveal the upregulation or downregulation of specific genes involved in cell cycle control, apoptosis, and signal transduction. elsevier.esmdpi.com For example, treatment with epigenetic modifiers can lead to the re-expression of tumor suppressor genes like CDH1 and a reduction in the expression of oncogenes like c-MYC. elsevier.es Studies on other antiproliferative compounds have shown modulation of genes such as BCL2, CDK2, and TP53. biorxiv.orgbiorxiv.org
Proteomic studies, often employing techniques like two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry, can identify changes in the levels of numerous proteins. nih.govnih.gov These analyses can reveal alterations in proteins involved in various biological processes, including cell proliferation. nih.gov For instance, treatment of stem cells with the antiproliferative agent ciclopirox (B875) olamine resulted in altered expression of 56 proteins compared to untreated cells. nih.gov
The table below illustrates the types of gene and protein alterations that can be induced by antiproliferative agents.
| Analysis Type | Agent/Condition | Key Alterations Observed | Cell Line/Model |
| Gene Expression | 5aza-dC and TSA | Significant reduction of c-MYC mRNA levels. elsevier.es | HepG2, HuH7 |
| Gene Expression | Oleuropein | Dose-dependent changes in cell cycle and apoptosis-related genes. mdpi.com | MDA-MB-468, MDA-MB-231 |
| Gene Expression | Maerua edulis extracts | Modulation of BCL2, CDK2, TP53 expression. biorxiv.org | HeLa |
| Proteomics | Ciclopirox Olamine | Altered expression of 56 proteins involved in various biological processes. nih.gov | Embryonic Stem Cells |
| Proteomics | Metastatic Breast Cancer | Alterations in 39 proteins between progressors and non-progressors. nih.gov | Human Serum |
Modulation of Signal Transduction Pathways by this compound
Signal transduction pathways are complex networks that relay signals from the cell's exterior to its interior, ultimately controlling cellular functions such as proliferation, survival, and death. researchgate.nettandfonline.com Many natural and synthetic compounds exert their antiproliferative effects by modulating these pathways. researchgate.net
Key signaling pathways often targeted by anticancer agents include:
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. researchgate.netmdpi.com Inhibition of this pathway can induce apoptosis. researchgate.net
NF-κB Pathway: This pathway is involved in inflammation and cell survival. researchgate.netresearchgate.net Its inhibition can contribute to the anticancer effects of various compounds. researchgate.net
MAPK Pathway: This cascade is involved in transmitting signals that regulate cell proliferation and differentiation. researchgate.net
Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers. elsevier.es
The modulation of these pathways can lead to a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and inhibition of metastasis. researchgate.netresearchgate.net For example, some compounds have been shown to exert their effects through the simultaneous inhibition of Akt and NF-κB signaling. researchgate.net The specific effects of this compound on these and other signal transduction pathways would provide a more complete picture of its molecular mechanism of action.
Growth Factor Signaling Pathways (e.g., MAPK, PI3K/AKT, EGFR)
The primary molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a receptor tyrosine kinase that, when activated, triggers multiple downstream signaling cascades crucial for cell proliferation and survival. nih.gov The inhibition of EGFR's tyrosine kinase activity is a proven strategy for cancer treatment. nih.govnih.gov this compound functions as a low-micromolar inhibitor of this activity. nih.gov
By binding to and inhibiting EGFR, the agent effectively blocks the initiation of pro-oncogenic signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K/AKT/mTOR pathways. nih.govamegroups.org These pathways are frequently over-activated in various cancers due to mutations or amplification of EGFR. nih.gov The MAPK pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is critical for transmitting mitogenic signals that drive cell proliferation. iiarjournals.orgnih.gov Simultaneously, the PI3K/AKT pathway is a central regulator of cell survival, growth, and protein synthesis. wjon.orgimrpress.com Persistent activation of both the MAPK and PI3K/AKT pathways can contribute to resistance against EGFR-targeted therapies. aacrjournals.orgaacrjournals.org
Therefore, the antiproliferative action of Agent-39 is directly linked to its ability to suppress these critical growth factor signaling networks, preventing downstream events that lead to cell cycle progression and proliferation. nih.govamegroups.org
Table 1: Key Growth Factor Signaling Pathways Modulated by EGFR Inhibition
| Pathway | Key Components | Primary Function in Cancer | Effect of EGFR Inhibition |
|---|---|---|---|
| EGFR Signaling | EGFR, EGF (ligand) | Initiates downstream signaling for proliferation, survival, and angiogenesis. nih.govaacrjournals.org | Direct inhibition of tyrosine kinase activity by this compound. nih.gov |
| MAPK/ERK Pathway | RAS, RAF, MEK, ERK | Regulates cell cycle progression, proliferation, and differentiation. nih.gov | Inhibition of phosphorylation and activation of ERK1/2. imrpress.comkarger.com |
| PI3K/AKT Pathway | PI3K, AKT, mTOR | Promotes cell survival, growth, and protein synthesis; inhibits apoptosis. nih.govwjon.orgimrpress.com | Suppression of AKT phosphorylation and downstream signaling. wjon.orgmdpi.com |
Stress Response Pathways (e.g., p53, NF-κB, JNK, p38)
While the direct interaction of this compound with stress response pathways has not been fully elucidated, its action on EGFR has significant implications for these networks. The JNK and p38 MAPK pathways, known as stress-activated protein kinases (SAPKs), are activated by environmental and genotoxic stresses and play complex roles in cancer, modulating proliferation, apoptosis, and invasion depending on the cellular context. free.fr
The p53 tumor suppressor pathway is a critical checkpoint for cellular stress, including DNA damage and oncogenic signaling. plos.org Activation of p53 can lead to cell cycle arrest or apoptosis. mdpi.com While some anticancer agents function by activating the p53 pathway plos.orgresearchgate.net, the specific effect of this compound on p53 requires further investigation. It is known, however, that stress kinases like JNK and p38 can activate p53 through phosphorylation, suggesting a potential indirect link. oup.com
Nuclear factor-κB (NF-κB) is another crucial transcription factor that regulates inflammation, immunity, and cell survival. nih.govnih.gov In many cancers, the NF-κB pathway is constitutively active, promoting proliferation and preventing apoptosis. nih.govnih.gov Crosstalk exists between growth factor and inflammatory signaling, and NF-κB activation can be influenced by pathways downstream of EGFR. researchgate.net For instance, the p38 MAPK pathway can activate NF-κB, which in turn promotes the survival of cancer cells. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) are one group of agents known to exert antiproliferative effects partially through the inhibition of NF-κB. nih.govumw.edu.pl
Given that this compound targets a major upstream signaling hub (EGFR), it is plausible that its effects ripple through these interconnected stress response networks, but the precise molecular events remain a subject for future research.
Table 2: Overview of Key Stress Response Pathways in Cancer
| Pathway | Key Components | General Role in Cellular Stress and Cancer |
|---|---|---|
| p53 Pathway | p53, MDM2, p21 | Tumor suppressor; senses cellular stress to induce cell cycle arrest, senescence, or apoptosis. plos.orgnih.gov |
| NF-κB Pathway | IKK, IκB, p65/RelA | Pro-survival factor; regulates inflammation, immunity, and expression of anti-apoptotic proteins. nih.govnih.gov |
| JNK Pathway | JNK (c-Jun N-terminal kinase) | Stress-activated kinase; can promote either apoptosis or survival depending on stimulus and cell type. free.fr |
| p38 MAPK Pathway | p38 | Stress-activated kinase; involved in inflammation, cell cycle arrest, and apoptosis. karger.comfree.fr |
Angiogenesis Inhibition Mechanisms by this compound
Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for solid tumors to grow beyond a minimal size and to metastasize. nih.gov This process is driven by pro-angiogenic factors, with the Vascular Endothelial Growth Factor (VEGF) family being one of the most prominent. frontiersin.orgmdpi.com
EGFR signaling plays a significant role in promoting tumor-induced angiogenesis. aacrjournals.org Activation of the EGFR pathway can lead to the upregulation of pro-angiogenic factors like VEGF, which then stimulate endothelial cells to proliferate, migrate, and form new vascular networks that supply the tumor. amegroups.orgoncotarget.com
Table 3: Key Factors in EGFR-Mediated Angiogenesis
| Molecule/Factor | Role in Angiogenesis | Link to EGFR Signaling |
|---|---|---|
| VEGF | A potent pro-angiogenic growth factor that stimulates endothelial cell proliferation and migration. frontiersin.org | Upregulated by activated EGFR signaling pathways. amegroups.orgoncotarget.com |
| VEGFR | VEGF Receptors on endothelial cells that mediate the angiogenic signal. frontiersin.org | Activated by VEGF produced by tumor cells in response to EGFR signaling. |
| PI3K/AKT Pathway | Downstream effector of EGFR that can promote the transcription of angiogenesis-related genes. oncotarget.com | Activated by EGFR; its inhibition reduces pro-angiogenic output. amegroups.org |
| MAPK Pathway | Downstream effector of EGFR involved in cell proliferation, which can also influence the tumor microenvironment. nih.gov | Activated by EGFR; its inhibition can reduce tumor growth and subsequent angiogenic signaling. |
Structure Activity Relationship Sar and Rational Design of Antiproliferative Agent 39 Analogs
The antiproliferative prowess of Antiproliferative agent-39, which has an IC50 value of 0.19 ± 0.05 µM against the MCF-7 breast cancer cell line, is intrinsically linked to its unique chemical structure. Current time information in Bangalore, IN. Its mechanism of action involves the potent inhibition of topoisomerase II (topo II), an enzyme crucial for DNA replication and cell division. Current time information in Bangalore, IN. This inhibition leads to a halt in the cell cycle at the G1 phase and triggers programmed cell death, or apoptosis. Current time information in Bangalore, IN. Understanding the relationship between the compound's structure and its biological activity is paramount for the design of even more effective analogs.
Core Scaffold Modifications and Their Impact on Antiproliferative Activity
The 1,2,4-oxadiazole-thiophene scaffold of this compound serves as a versatile platform for structural modifications aimed at enhancing its anticancer properties. Research into related 1,2,4-oxadiazole (B8745197) derivatives has revealed several key strategies for scaffold modification that can significantly influence antiproliferative activity.
One common approach involves the conjugation of the 1,2,4-oxadiazole core with other heterocyclic systems . Studies have shown that fusing or linking the oxadiazole ring with moieties such as quinoline, benzofuran, and benzimidazole (B57391) can lead to compounds with improved cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com For instance, the replacement of the central imidazole (B134444) ring of the natural product Nortopsentin with a 1,2,4-oxadiazole ring has been explored as a strategy to generate novel anticancer agents. chim.it These findings suggest that modifying the thiophene (B33073) portion of this compound or introducing additional heterocyclic rings could be a fruitful avenue for analog design.
The table below summarizes the impact of core scaffold modifications in related 1,2,4-oxadiazole derivatives, offering insights into potential modifications for this compound.
| Core Scaffold Modification | Observed Impact on Antiproliferative Activity | Example Heterocyclic Conjugates | Reference |
| Conjugation with other heterocycles | Enhanced cytotoxicity against various cancer cell lines | Quinoline, Benzofuran, Benzimidazole | researchgate.netmdpi.com |
| Replacement of other heterocyclic cores | Generation of novel anticancer agents | Nortopsentin analogs (imidazole replaced with 1,2,4-oxadiazole) | chim.it |
Substituent Effects on Biological Efficacy of this compound Analogs
The biological efficacy of 1,2,4-oxadiazole analogs is highly sensitive to the nature and position of substituents on the aromatic rings. In the case of this compound, this would primarily concern the thiophene ring and any associated aryl groups.
Numerous studies on related 1,2,4-oxadiazole derivatives have highlighted the significant role of electronic effects of substituents. For many series of these compounds, the introduction of electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or alkyl groups, on a phenyl ring attached to the oxadiazole core has been shown to increase cytotoxic activity . mdpi.com Conversely, the presence of electron-withdrawing groups (EWGs) , such as nitro (-NO2) or halo (e.g., -Cl, -F) groups, often leads to a decrease in antiproliferative potency in those same series. mdpi.com However, it is important to note that this is not a universal rule, as some studies have reported that EWGs can enhance antitumor activity in specific molecular contexts. mdpi.com
The position of the substituent also plays a critical role. For instance, a para-substituted EWG on an aromatic ring was found to be crucial for high biological activity in a series of 1,2,4-oxadiazole-ribose derivatives. nih.gov
The following table details the observed effects of different substituents on the biological efficacy of 1,2,4-oxadiazole analogs.
| Substituent Type | General Effect on Antiproliferative Activity | Example Substituents | Reference |
| Electron-Donating Groups (EDGs) | Often increases cytotoxicity | Methoxy (-OCH3), Alkyl groups | mdpi.com |
| Electron-Withdrawing Groups (EWGs) | Often decreases cytotoxicity (series-dependent) | Nitro (-NO2), Halogens (-F, -Cl) | mdpi.com |
| Halogens | Can decrease antiproliferative activity | -F, -Cl, -Br | mdpi.com |
Computational Approaches in SAR Studies of this compound Analogs
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents and providing deep insights into their mechanisms of action. For this compound and its analogs, a variety of computational methods are employed to elucidate SAR and guide the synthesis of more potent and selective compounds.
Ligand-Based Drug Design Methodologies (e.g., Pharmacophore Modeling)
In the absence of a high-resolution crystal structure of the drug-target complex, ligand-based methods are particularly valuable. Pharmacophore modeling is a prominent technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response.
For the broader class of 1,2,4-oxadiazole anticancer agents, pharmacophore models have been developed. One study generated a four-featured hypothesis, designated AAHR.9, which posits that the presence of two hydrogen bond acceptor groups, one hydrophobic group, and one aromatic ring is essential for anticancer activity. hilarispublisher.com This model provides a virtual template for the design of new analogs and for screening virtual libraries to identify novel compounds with the desired features.
Furthermore, in the context of HDAC inhibitors, a general pharmacophore model consists of a zinc-binding group, a linker region, and a cap group for surface recognition. mdpi.com The 1,3,4-oxadiazole (B1194373) ring has been identified as a suitable "cap group," highlighting the potential of the oxadiazole scaffold to fulfill specific roles within a pharmacophore. mdpi.com
Structure-Based Drug Design Methodologies (e.g., Molecular Docking)
When the three-dimensional structure of the biological target is known, structure-based methods like molecular docking can be employed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Given that this compound is a potent inhibitor of topoisomerase II, molecular docking studies can be used to model its interaction with the enzyme's active site. Current time information in Bangalore, IN. Although specific docking data for agent-39 is not publicly detailed, studies on other 1,2,4-oxadiazole derivatives targeting topo II and other enzymes like carbonic anhydrase IX and EGFR have been reported. mdpi.comnih.gov These studies consistently highlight the importance of the oxadiazole ring in establishing key interactions within the binding pocket. For instance, docking studies have confirmed that 1,2,4-oxadiazole derivatives can form strong interactions with the ATP-binding pocket of EGFR. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with antiproliferative potency, QSAR models can predict the activity of newly designed compounds before they are synthesized.
Both 2D and 3D-QSAR studies have been successfully applied to 1,2,4-oxadiazole derivatives. iaea.orgmdpi.comijpsdronline.com These studies have generated robust models with high predictive power, identifying key descriptors that govern anticancer activity. For example, 3D-QSAR models have revealed that steric and electrostatic interactions play a crucial role in determining the antiproliferative effects of these compounds. ijpsdronline.com The contour maps generated from these models can visually guide chemists in deciding where to add or remove substituents to enhance biological activity.
Lead Optimization Strategies for this compound
The development of potent and selective anticancer agents is a primary objective in medicinal chemistry. Lead optimization plays a crucial role in this process, aiming to enhance the efficacy, selectivity, and pharmacokinetic properties of a promising lead compound. In the case of this compound, a 1,2,4-oxadiazole-thiophene conjugate identified as a potent topoisomerase II inhibitor, several lead optimization strategies have been explored through the synthesis and biological evaluation of its analogs. These strategies primarily focus on understanding the structure-activity relationships (SAR) by modifying key structural components of the parent molecule.
The core structure of this compound consists of a central 1,2,4-oxadiazole ring, a thiophene ring, and a pyrrole (B145914) moiety. Research has focused on the impact of substituting the aryl group at the 5-position of the 1,2,4-oxadiazole ring on the compound's antiproliferative activity. The seminal work by Mohammed et al. provides a detailed investigation into a series of 5-aryl-3-(2-(pyrrolyl)thiophenyl)-1,2,4-oxadiazoles, which includes this compound (designated as compound 14 in their study). jst.go.jp
The synthesized analogs were evaluated for their in vitro cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The results of these studies have provided valuable insights into the SAR of this class of compounds.
A key finding from the lead optimization studies is that the nature and position of substituents on the C-5 phenyl ring of the 1,2,4-oxadiazole moiety significantly influence the antiproliferative activity. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the phenyl ring has been systematically investigated to determine the optimal substitution pattern for enhanced potency.
The data from these studies indicate that certain substitutions on the C-5 aryl ring can lead to a substantial increase in cytotoxic activity. This compound, with a 4-methoxyphenyl (B3050149) group at the C-5 position, demonstrated a potent IC50 value of 0.19 µM against the MCF-7 cell line. jst.go.jpnih.gov This highlights the importance of this specific substitution for its anticancer effect.
The lead optimization of this compound has also shed light on its mechanism of action. The most potent analogs, including this compound, were found to be strong inhibitors of topoisomerase II, an essential enzyme for DNA replication and cell division. jst.go.jpnih.gov Furthermore, these compounds were shown to induce cell cycle arrest at the G1 phase and promote apoptosis, as evidenced by increased levels of p53 and the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. jst.go.jpnih.gov
The following tables summarize the structure-activity relationship data for a selection of this compound analogs, highlighting the impact of different substituents on their cytotoxic activity against the MCF-7 cell line.
Table 1: Structure and Antiproliferative Activity of this compound and its Analogs
| Compound ID | R Group (at C-5 of oxadiazole) | IC50 (µM) against MCF-7 |
| 9 | Phenyl | 0.48 |
| 12 | 4-Bromophenyl | Not specified in provided text |
| 14 (this compound) | 4-Methoxyphenyl | 0.19 |
| 4c (Carboximidamide precursor) | - | 0.83 |
Data sourced from Mohammed et al. jst.go.jp
Mechanisms of Acquired and Intrinsic Resistance to Antiproliferative Agent 39
Tumor Microenvironment-Mediated Resistance
The tumor microenvironment (TME) is a complex ecosystem composed of cancer cells, stromal cells (like cancer-associated fibroblasts), endothelial cells, immune cells, and the extracellular matrix (ECM). nih.govoaepublish.com The TME is not a passive bystander; it actively contributes to tumor progression and can confer significant resistance to therapy. amegroups.orgmdpi.com
Mechanisms of TME-mediated resistance include:
Cell Adhesion-Mediated Drug Resistance (CAM-DR): The binding of cancer cells to components of the ECM, such as fibronectin and collagen, via integrin receptors can activate pro-survival signaling pathways and make the cells resistant to apoptosis induced by chemotherapy. nih.gov
Secretion of Soluble Factors: Stromal and immune cells within the TME secrete a variety of growth factors, cytokines, and chemokines (e.g., HGF, TGF-β, IL-6) that can promote cancer cell survival and proliferation, thereby counteracting the effects of antiproliferative drugs. nih.govresearchgate.netoaepublish.com
Induction of an Immunosuppressive Environment: The TME can become highly immunosuppressive, with an accumulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). mdpi.com These cells secrete immunosuppressive cytokines like IL-10 and TGF-β, which can inhibit the anti-tumor immune response and reduce the efficacy of immunotherapies. mdpi.com
Physical Barriers: The dense ECM and high interstitial fluid pressure within some tumors can impede the delivery and penetration of therapeutic agents, preventing them from reaching the cancer cells in effective concentrations. amegroups.org
Strategies for Overcoming Resistance to Antiproliferative Agent-39
Resistance, both intrinsic and acquired, presents a significant challenge in cancer therapy. The development of strategies to overcome resistance to antiproliferative agents is crucial for improving patient outcomes. Research has focused on two primary approaches: the use of combination therapies to create synergistic effects and the rational design of next-generation analogs that can bypass resistance mechanisms.
Combination Therapies with this compound
Combining therapeutic agents is a cornerstone of modern oncology, aiming to enhance efficacy, reduce toxicity, and overcome drug resistance. plos.org The rationale behind combination therapies is to target multiple signaling pathways or cellular processes simultaneously, making it more difficult for cancer cells to develop resistance. plos.orgnih.gov For instance, combining agents that induce apoptosis with those that inhibit cell proliferation can lead to a more potent antitumor response. nih.gov
In the context of overcoming resistance, several combination strategies have been explored. For example, in triple-negative breast cancer (TNBC), combining chemotherapy drugs with targeted inhibitors has shown promise. nih.gov Similarly, the use of PI3K/mTOR inhibitors in combination with other anti-proliferative agents is under investigation for various proliferative diseases. wipo.int The optimization of drug combinations, often guided by pathway models, seeks to identify synergistic interactions that maximize the anti-proliferative effect while minimizing dosage and potential side effects. plos.org
The development of resistance to platinum-based agents like cisplatin (B142131) is often linked to enhanced DNA repair and reduced drug accumulation. researchgate.netfrontiersin.org Strategies to counteract this include co-administration with drugs that inhibit these resistance pathways. Furthermore, combining targeted therapies, such as BRAF inhibitors with MEK inhibitors in melanoma, aims to prevent or overcome resistance by blocking the reactivated signaling pathway at different points. aacrjournals.org Similarly, in HER2-positive cancers, resistance to HER2 inhibitors can be addressed by combining them with other agents that target alternative survival pathways, such as those involving IGF1R or MET. oup.com
The table below summarizes various combination approaches that have been investigated to overcome resistance to different classes of antiproliferative agents, providing a framework for potential combination strategies involving novel compounds.
| Therapeutic Agent Class | Combination Partner | Rationale for Combination | Cancer Type (Example) |
| Platinum Agents (e.g., Cisplatin) | Inhibitors of DNA repair (e.g., PARP inhibitors) | To prevent the repair of platinum-induced DNA damage. researchgate.netfrontiersin.org | Ovarian, Breast Cancer |
| BRAF Inhibitors (e.g., Vemurafenib) | MEK Inhibitors (e.g., Trametinib) | To block the MAPK pathway at two different points, preventing reactivation. aacrjournals.org | Melanoma |
| HER2 Inhibitors (e.g., Trastuzumab) | Other Receptor Tyrosine Kinase Inhibitors (e.g., EGFR inhibitors) | To overcome resistance caused by signaling through alternative receptors. oup.com | Breast Cancer |
| Chemotherapy (e.g., Paclitaxel) | JAK2 Inhibitors (e.g., Ruxolitinib) | To target chemoresistance mechanisms involving the JAK/STAT pathway. nih.gov | Triple-Negative Breast Cancer |
| PI3K/mTOR Inhibitors | Various Anti-proliferative Agents | To achieve synergistic effects by targeting multiple growth and survival pathways. wipo.int | Various Proliferative Diseases |
Development of Next-Generation Analogs Targeting Resistance Pathways
A key strategy to combat drug resistance is the development of new chemical entities that are effective against resistant cell lines. This involves designing next-generation analogs of existing antiproliferative agents with modified chemical structures to overcome specific resistance mechanisms.
One successful approach has been the development of dual-acting or multi-target compounds. For example, novel HDAC/NAMPT dual inhibitors have been designed that can overcome primary resistance to single-target inhibitors in certain leukemia cells. nih.gov Similarly, the creation of hybrid compounds, such as conjugating an antibiotic like chloramphenicol (B1208) with a membrane-penetrating cation, can result in dual-acting agents that target both bacterial ribosomes and cellular membranes, a concept with potential applications in developing anticancer agents that are less susceptible to resistance. mdpi.com
Another strategy involves modifying the core structure of a compound to improve its efficacy and selectivity. For instance, the development of novel pyrazole (B372694) derivatives has yielded compounds with potent anticancer activity, sometimes far exceeding that of standard drugs like cisplatin. mdpi.com These new analogs may exhibit different binding modes or target additional pathways, allowing them to bypass the resistance mechanisms that affect the parent compound. The design of steroidal enzyme inhibitors and their derivatives is another area of active research, with new analogs showing sub-micromolar inhibitory concentrations against key targets in hormone-dependent cancers. tandfonline.com
Furthermore, research into organochalcogen compounds has led to the development of diselenide derivatives that exhibit significant antiproliferative activity and are not substrates for the P-gp efflux pump, a common mechanism of multidrug resistance. semanticscholar.orgmdpi.comdntb.gov.ua The development of these next-generation agents often involves extensive structure-activity relationship (SAR) studies to optimize their pharmacological properties. mdpi.com
The table below highlights examples of next-generation analogs designed to overcome resistance.
| Original Compound Class | Next-Generation Analog Strategy | Mechanism to Overcome Resistance | Example |
| HDAC or NAMPT Inhibitors | Dual HDAC/NAMPT Inhibitors | Simultaneous inhibition of two targets to overcome primary resistance. nih.gov | Compound 39h (dual inhibitor) |
| Steroidal Enzyme Inhibitors | Novel Steroidal Pyrazole Derivatives | Enhanced potency and specificity for enzymatic targets. tandfonline.com | Pregnenolone scaffold with a pyrazole ring |
| Various Chemotherapeutics | Organoselenium Conjugates | Bypassing P-glycoprotein (P-gp) mediated efflux. semanticscholar.orgmdpi.com | Diselenide derivatives |
| Immunomodulatory Drugs (IMiDs) | Next-generation CELMoDs (e.g., Iberdomide) | Higher binding affinity to the target protein (Cereblon), leading to more potent degradation of target substrates. nih.gov | Iberdomide, CC-92480 |
| Kinase Inhibitors | State-Specific Kinase Inhibitors | Preferential inhibition of the active state of the target kinase, overcoming resistance from mutations that stabilize this active form. nih.gov | Novel HER2 inhibitors |
Biomarker Discovery and Validation for Antiproliferative Agent 39 Responsiveness
Identification of Preclinical Biomarkers for Antiproliferative Agent-39 Efficacy
Preclinical biomarkers are crucial for establishing a mechanistic link between a drug's action and its antitumor effect. For this compound, these biomarkers are sought in preclinical models to identify signatures that correlate with sensitivity or resistance to the compound. As a microtubule-destabilizing agent, its efficacy is tied to the cellular machinery governing mitosis and apoptosis. researchgate.net
Genomic and Transcriptomic Biomarkers
While specific studies detailing a comprehensive genomic or transcriptomic screen to identify predictive biomarkers for this compound efficacy have not been published, rational biomarker candidates can be proposed based on its mechanism of action. As a tubulin-binding agent, the expression levels of genes encoding tubulin isotypes and proteins that regulate microtubule dynamics are of primary interest.
Key potential transcriptomic biomarkers include:
Tubulin Isotype Expression: Cancer cells can develop resistance to microtubule-targeting agents by altering the expression of different α- and β-tubulin isotypes. For example, high expression of the gene TUBB3, which encodes the βIII-tubulin isotype, is a well-documented mechanism of resistance to taxanes and may influence sensitivity to colchicine-site binders. Therefore, the baseline mRNA expression levels of various tubulin genes could predict the intrinsic sensitivity of tumors to this compound.
Cell Cycle Control Genes: Since this compound induces cell cycle arrest at the G2/M phase, the expression of genes that regulate this checkpoint, such as Cyclin B1 (CCNB1) and Cyclin-dependent kinase 1 (CDK1), could correlate with drug-induced cytotoxicity. researchgate.net
Apoptosis Pathway Genes: The ultimate efficacy of the agent relies on inducing apoptosis. researchgate.net The transcript levels of pro-apoptotic (e.g., BAX, BAK1) and anti-apoptotic (e.g., BCL2, MCL1) genes could determine the threshold for cell death following treatment.
| Biomarker Gene | Function | Hypothesized Impact on Sensitivity | Rationale |
|---|---|---|---|
| TUBB3 (βIII-tubulin) | Tubulin isotype | Low expression may predict sensitivity | High expression is linked to resistance to other microtubule-targeting agents. |
| CCNB1 (Cyclin B1) | G2/M checkpoint regulation | High expression may correlate with sensitivity | Essential for entry into mitosis, the phase targeted by the agent. researchgate.net |
| BCL2 | Anti-apoptotic protein | Low expression may predict sensitivity | Lower levels of anti-apoptotic factors may reduce the threshold for inducing cell death. |
| MDR1 (ABCB1) | Drug efflux pump | Low expression may predict sensitivity | Although CBSIs are known to be poor substrates for P-glycoprotein, its expression could still influence intracellular drug concentration. researchgate.net |
Proteomic and Metabolomic Biomarkers
At the protein and metabolite level, biomarkers can provide a more direct assessment of the cellular state and response to drug treatment.
Proteomic Biomarkers: Similar to transcriptomics, proteomic analyses would focus on the abundance of proteins central to the drug's mechanism.
βIII-Tubulin Protein Expression: The quantification of βIII-tubulin protein is a critical candidate biomarker. Its overexpression is a known factor in clinical resistance to microtubule-targeting drugs. researchgate.net
Apoptotic Proteins: The baseline levels of apoptotic regulatory proteins like Bcl-2 and Mcl-1, or the executioner caspases, could determine a cell's readiness to undergo apoptosis upon mitotic arrest.
Post-Translational Modifications (PTMs) of Tubulin: The tubulin code, which includes various PTMs like acetylation and tyrosination, regulates microtubule function. researchgate.net Specific PTM patterns may influence the binding affinity and efficacy of this compound.
Metabolomic Biomarkers: Specific metabolomic studies on this compound are not yet available. However, because mitosis is an energy-intensive process, disrupting it can cause significant metabolic shifts. Untargeted metabolomic profiling could reveal signatures of sensitivity. kyoto-u.ac.jp Potential changes could occur in pathways such as:
Energy Metabolism: Alterations in glycolysis and the tricarboxylic acid (TCA) cycle, reflected by levels of glucose, lactate, and TCA intermediates.
Nucleotide Metabolism: Arresting the cell cycle would impact the demand for nucleotides required for DNA replication, potentially altering the pools of purines and pyrimidines.
| Biomarker | Category | Hypothesized Correlation with Efficacy | Rationale |
|---|---|---|---|
| βIII-Tubulin Protein | Proteomic | Low levels predict sensitivity | Associated with resistance to microtubule-targeting agents. |
| Acetylated α-tubulin | Proteomic | May correlate with sensitivity | A marker of stable microtubules; its ratio to total tubulin could indicate microtubule dynamics. |
| Lactate | Metabolomic | Changes may correlate with response | Disruption of cell proliferation can alter the metabolic state (e.g., Warburg effect). |
| ATP/ADP Ratio | Metabolomic | Decrease may indicate efficacy | Mitotic arrest is an energy-consuming state that can lead to energy depletion and cell death. |
Pharmacodynamic Biomarkers of Target Engagement by this compound
Pharmacodynamic (PD) biomarkers are essential to confirm that a drug is interacting with its intended target and eliciting the expected biological response in preclinical models and eventually in patients. For this compound, these markers provide direct evidence of microtubule disruption.
The primary PD effects of this compound that serve as biomarkers of target engagement are:
Inhibition of Tubulin Polymerization: The most direct measure of target engagement is the inhibition of tubulin assembly into microtubules. This can be quantified in cell-free biochemical assays and is a foundational characteristic of the agent. researchgate.net
G2/M Cell Cycle Arrest: By disrupting microtubule formation, this compound prevents the formation of a functional mitotic spindle, causing cells to accumulate at the G2/M phase of the cell cycle. This can be readily measured using flow cytometry analysis of DNA content. researchgate.netbioworld.com
Microtubule Network Disruption: The effect of the agent on the cellular microtubule architecture can be visualized directly using immunofluorescence microscopy, showing a shift from an organized filamentous network to diffuse, disorganized tubulin. bioworld.com
Induction of Apoptosis: Sustained G2/M arrest triggers programmed cell death. Apoptosis can be quantified by measuring the activation of key proteins in the apoptotic cascade, such as cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP), via western blot or immunohistochemistry. researchgate.netresearchgate.net
| Pharmacodynamic Marker | Method of Detection | Indication of Target Engagement |
|---|---|---|
| G2/M Phase Accumulation | Flow Cytometry | Indicates arrest of cell division due to mitotic spindle disruption. researchgate.net |
| Cleaved Caspase-3 | Western Blot / IHC | Marker of apoptosis induction following mitotic arrest. researchgate.net |
| Cleaved PARP | Western Blot / IHC | A downstream marker of caspase activation and apoptosis. researchgate.net |
| Microtubule Disorganization | Immunofluorescence Microscopy | Visual confirmation of the disruption of the microtubule cytoskeleton. bioworld.com |
Translational Biomarker Validation for Preclinical Efficacy of this compound
Translational validation bridges the gap between preclinical findings and clinical application. This process involves demonstrating that the biomarkers identified in laboratory models are relevant and measurable in a context that can predict clinical outcomes.
The preclinical efficacy of this compound has been established in a variety of cancer cell lines, including head and neck, breast, melanoma, and pancreatic cancers. researchgate.net Crucially, it has also shown potent activity in vivo against xenograft models of head and neck cancer and, notably, a taxane-resistant prostate cancer model. researchgate.netacs.org This efficacy in a resistant setting is a key finding, suggesting that the agent can overcome at least one common clinical resistance mechanism to standard-of-care microtubule inhibitors. aacrjournals.org
The validation of translational biomarkers for this compound would proceed in stages:
In Vitro and In Vivo Correlation: The initial step, which has been partially completed, is to correlate the predictive biomarkers (e.g., TUBB3 expression) with efficacy (e.g., IC50 values or tumor growth inhibition) across a diverse panel of cell lines and animal models. researchgate.net
Patient-Derived Xenograft (PDX) Models: The next step involves testing this compound in PDX models, which better represent the heterogeneity of human tumors. In these models, the predictive value of candidate biomarkers can be assessed alongside efficacy, and the pharmacodynamic changes observed in cell lines can be confirmed.
Clinical Translation: Ultimately, the goal is to validate these biomarkers in early-phase human clinical trials. This would involve measuring baseline predictive biomarkers in patient tumors and monitoring pharmacodynamic biomarkers (e.g., cleaved caspase-3 in tumor biopsies) to confirm target engagement at a given dose.
The ability of this compound to overcome taxane (B156437) resistance is a significant aspect of its translational potential. researchgate.netresearchgate.net Therefore, a key element of its validation strategy will be to confirm its efficacy in patient populations whose tumors are characterized by biomarkers of taxane resistance, such as high βIII-tubulin expression.
Advanced Methodological Approaches and Future Research Directions for Antiproliferative Agent 39
Integration of Omics Technologies in Antiproliferative Agent-39 Research
To move beyond primary antiproliferative data, a deep understanding of the molecular mechanisms of this compound is essential. The integration of "omics" technologies offers a powerful, unbiased approach to uncover the compound's cellular targets and affected pathways. pharmalex.comnih.gov These high-throughput methods provide a comprehensive view of the molecular changes within cancer cells upon treatment. nih.govresearchgate.net
Genomics and Transcriptomics: These technologies can identify genetic mutations or specific gene expression signatures that correlate with sensitivity to this compound. mdpi.com For instance, treating sensitive cell lines like MCF-7 with the agent and performing RNA sequencing (transcriptomics) could reveal up- or down-regulated genes, pointing toward the signaling pathways the compound modulates, such as those involved in cell cycle control or apoptosis. nih.gov
Proteomics: This approach analyzes changes in the entire protein landscape of a cell after exposure to the agent. mdpi.com Proteomics can directly help in identifying the protein target(s) of this compound or reveal downstream effects on protein expression and post-translational modifications that are critical to its anticancer activity. nih.gov
Metabolomics: By studying the metabolic profile of cancer cells, metabolomics can uncover how this compound affects key cellular processes like energy production and biosynthesis, which are often dysregulated in cancer. mdpi.com
The integration of these multi-omics datasets can provide a holistic understanding of the drug's mechanism, identify biomarkers for predicting patient response, and uncover potential mechanisms of resistance. mdpi.complos.org
Applications of Artificial Intelligence and Machine Learning in Optimizing this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. mdpi.comnih.govresearchgate.net For a compound like this compound, these computational tools can be pivotal in refining its structure and predicting its activity. nih.gov
Predictive Modeling of Antiproliferative Activity
Quantitative structure-activity relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. sbq.org.brnih.gov By developing a QSAR model for the chemical class to which this compound belongs, researchers can:
Identify the key molecular features (descriptors) such as lipophilicity, electronic, and steric factors that are crucial for its antiproliferative effects. nih.govresearchgate.net
Predict the antiproliferative potency of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts toward more effective molecules. imist.matandfonline.com
Prioritize which novel derivatives should be synthesized and tested, saving significant time and resources. sbq.org.br
Advanced deep learning models can also be trained on large datasets of compounds and their activities against cancer cell lines to predict the efficacy of new molecules with even greater accuracy. tandfonline.com
Virtual Screening for Novel this compound Derivatives
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govsourceforge.io If the molecular target of this compound is identified (e.g., through proteomics), structure-based virtual screening can be employed. This involves docking millions of commercially available or virtual compounds into the 3D structure of the target protein to find new molecules with different chemical scaffolds that may also bind and inhibit its function. mdpi.com
Alternatively, if the target is unknown, ligand-based virtual screening can use the known structure of this compound as a template to find other molecules in a database with similar shapes and chemical properties. nih.gov This process can rapidly identify novel derivatives or entirely new classes of compounds that may possess similar or improved antiproliferative activity. oncologyradiotherapy.comtandfonline.com
Systems Biology Perspectives on this compound Action
Systems biology integrates computational and mathematical modeling with experimental data to understand the functioning of complex biological systems as a whole. nih.govresearchgate.net Instead of focusing on a single target, a systems biology approach would aim to model the entire network of interactions within a cancer cell and how it is perturbed by this compound. japsonline.com
By combining omics data with known pathway information, researchers can construct a network model of the cellular processes affected by the agent. japsonline.com This can:
Reveal how the compound's effect on one target may cascade through interconnected signaling pathways, such as the Ras and PI3K–Akt pathways. japsonline.com
Predict non-obvious downstream effects or feedback loops that could lead to drug resistance. bohrium.com
Identify potential synergistic drug combinations; for example, if the model shows that treatment with Agent-39 leads to the activation of a compensatory survival pathway, a second drug could be chosen to inhibit that specific pathway. nih.gov
This holistic perspective is crucial for understanding the full biological impact of a drug and for developing rational combination therapies. bohrium.comfigshare.com
Q & A
Q. What is the proposed mechanism of action of Antiproliferative agent-39, and how can researchers validate its target specificity?
this compound inhibits proliferation across multiple cancer cell lines (e.g., A549, SNU-638, Col2, HT1080, MCF-7) with IC50 values ranging from 6.3 to 25 μM . To validate its mechanism, researchers should:
- Perform kinase inhibition assays to identify direct molecular targets.
- Use RNA interference (siRNA) or CRISPR-Cas9 to knock down hypothesized targets and assess changes in drug efficacy.
- Analyze downstream signaling pathways (e.g., mTOR, VEGF/R) via Western blotting or phosphoproteomics to confirm pathway modulation .
Q. Which cell lines are most relevant for studying this compound, and why?
The compound exhibits variable potency across cell lines, with the highest activity in MCF-7 (IC50 = 6.3 μM) and HT1080 (IC50 = 11 μM) . Prioritize cell lines based on:
- Tissue origin : MCF-7 (breast cancer) and Col2 (colon cancer) are key for solid tumors.
- Genetic background : A549 (lung adenocarcinoma) with KRAS mutations may highlight context-dependent efficacy.
- Resistance profiles : SNU-638 (gastric cancer) can elucidate mechanisms of acquired resistance.
Q. How should researchers interpret IC50 variability across studies?
IC50 discrepancies (e.g., 6.3 μM vs. 25 μM) may arise from:
- Assay conditions : Varying incubation times, serum concentrations, or endpoint measurements (e.g., ATP quantification vs. apoptosis markers).
- Cell confluency : Proliferation assays are sensitive to initial seeding density.
- Batch-to-batch variability in compound synthesis. Standardize protocols using guidelines from AntiCancer Research .
Q. What methods are recommended to confirm the compound’s selectivity for cancer cells versus normal cells?
- Compare IC50 values in cancer cell lines (e.g., MCF-7) with non-cancerous counterparts (e.g., MCF-10A mammary epithelial cells).
- Use primary cell cultures from healthy tissues to assess toxicity thresholds.
- Perform transcriptomic profiling to identify off-target effects in normal cells .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate this compound while minimizing confounding variables?
- Model selection : Use patient-derived xenografts (PDXs) from cell lines with established sensitivity (e.g., HT1080).
- Dosing regimen : Optimize based on pharmacokinetic studies (e.g., Cmax, AUC) to mirror in vitro IC50 values .
- Control groups : Include vehicle controls and comparator agents (e.g., cisplatin) to benchmark efficacy.
- Endpoint analysis : Use bioluminescence imaging for real-time tumor monitoring and immunohistochemistry for pathway validation .
Q. How should contradictory data between preclinical and clinical studies be addressed?
- Re-evaluate preclinical models : PDXs or 3D organoids may better replicate human tumor microenvironments than traditional cell lines.
- Analyze bioavailability : Clinical failures often stem from poor drug solubility or metabolic instability. Use HPLC-MS to quantify plasma concentrations .
- Incorporate biomarkers : Stratify patients using genetic or proteomic markers linked to drug sensitivity .
Q. What strategies are effective for combining this compound with other therapeutics?
- Synergy screening : Use the Chou-Talalay method to calculate combination indices (CI) across dose matrices.
- Mechanistic pairing : Combine with VEGF inhibitors (e.g., bevacizumab) to target angiogenesis or mTOR inhibitors to block compensatory pathways .
- Sequential dosing : Test whether pretreatment with chemotherapy enhances antiproliferative effects .
Q. What analytical methods ensure compound purity and stability in long-term studies?
- HPLC-UV/HRMS : Verify chemical integrity and detect degradation products.
- Accelerated stability testing : Expose the compound to heat, light, and humidity to simulate long-term storage.
- NMR spectroscopy : Confirm structural consistency post-synthesis .
Q. How can researchers identify predictive biomarkers for this compound responsiveness?
- Conduct whole-exome sequencing or RNA-seq on sensitive vs. resistant cell lines.
- Validate candidates using TCGA datasets to correlate mutations (e.g., TP53, KRAS) with clinical outcomes.
- Use machine learning to integrate multi-omics data and prioritize biomarkers .
Q. What are the key challenges in reproducing published findings for this compound?
- Material variability : Source compounds from the same supplier or provide synthetic protocols in supplementary materials.
- Protocol transparency : Adhere to ARRIVE guidelines for in vivo studies and report all experimental variables (e.g., passage number, media composition) .
- Data sharing : Deposit raw data in repositories like Figshare or Zenodo to enable independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
